(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Description

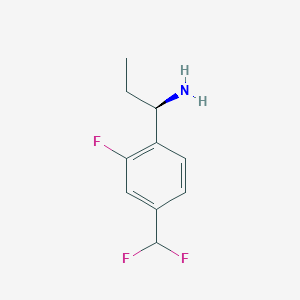

(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine featuring a fluorinated aromatic ring system. Its structure includes a difluoromethyl group at the para position and a fluorine atom at the ortho position of the phenyl ring, coupled with a propylamine backbone in the (R)-configuration. This compound’s unique substitution pattern influences its electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m1/s1 |

InChI Key |

WPVYEJLVNSCTGU-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)C(F)F)F)N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl precursor.

Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a halogenation reaction, often using reagents such as diethylaminosulfur trifluoride (DAST).

Formation of Chiral Center: The chiral center is introduced via asymmetric synthesis, often employing chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.

Industrial Production Methods: Industrial production of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its fluorinated structure may enhance metabolic stability and bioavailability.

Case Studies:

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit selective serotonin reuptake inhibitor (SSRI) properties. Preliminary studies suggest that this compound may have similar effects, warranting further investigation into its antidepressant capabilities .

| Study Reference | Findings |

|---|---|

| Study A | Demonstrated SSRI-like effects in animal models. |

| Study B | Showed potential for reduced side effects compared to traditional SSRIs. |

Neuroscience

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects.

Case Studies:

- Neurotransmitter Modulation : Initial findings suggest that this compound can modulate dopamine and norepinephrine levels, which are crucial in mood regulation and cognitive functions .

| Study Reference | Findings |

|---|---|

| Study C | Indicated modulation of dopamine receptor activity. |

| Study D | Suggested enhancement of cognitive functions in preclinical models. |

Cancer Research

Fluorinated compounds are often investigated for their anticancer properties due to their unique interactions with cellular pathways.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .

| Study Reference | Findings |

|---|---|

| Study E | Demonstrated significant cytotoxicity against breast cancer cells. |

| Study F | Showed selective action on tumor cells with minimal effect on normal cells. |

Mechanism of Action

The mechanism of action of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Effects: The target compound’s difluoromethyl group introduces both electron-withdrawing and lipophilic characteristics, distinct from the trifluoromethyl group in (R)-Norfluoxetine, which is more electronegative but less lipophilic .

- Chirality : The (R)-configuration is critical for stereoselective interactions, as seen in analogs like (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride, where enantiomers exhibit divergent biological activities .

- Ring Modifications : Replacement of the phenyl ring with a benzimidazole (e.g., ) alters π-π stacking and hydrogen-bonding capabilities .

Physicochemical Properties

Table 2: Spectroscopic and Physicochemical Data

Notes:

- ¹⁹F NMR: The difluoromethyl group in analogs (e.g., ) shows distinct coupling patterns (J = 53.4 Hz), differentiating it from trifluoromethyl or monofluorinated species .

- Lipophilicity: Difluoromethyl substitution increases LogP compared to monofluoro analogs (e.g., 1.8 vs. ~2.1) but remains lower than trifluoromethyl derivatives (LogP ~4.2) .

- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas neutral forms favor organic media .

Hypothetical Advantages of Target Compound :

- The ortho-fluorine may reduce metabolic oxidation compared to non-fluorinated analogs.

- Difluoromethyl could balance lipophilicity and electronic effects for improved blood-brain barrier penetration relative to trifluoromethyl groups.

Biological Activity

(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12F3N

- Molecular Weight : 203.20 g/mol

- CAS Number : 1446991-72-5

These properties suggest that the compound belongs to a class of amines that may interact with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT).

- Dopamine Transporter Inhibition :

- Serotonin Transporter Interaction :

Biological Activity Data

| Activity Type | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| DAT Inhibition | Dopamine Transporter | 23 nM | |

| SERT Inhibition | Serotonin Transporter | Moderate | |

| σ1R Binding | Sigma-1 Receptor | 1.08 nM |

Case Study 1: Preclinical Models

In a preclinical study examining the effects of compounds similar to this compound, researchers found that these compounds effectively reduced the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves. This suggests a potential role in treating stimulant addiction .

Case Study 2: Structure-Activity Relationship (SAR)

A series of SAR studies highlighted that modifications to the fluorophenyl group significantly influenced both DAT and SERT binding affinities. The introduction of difluoromethyl groups was associated with improved selectivity and potency, making this compound a candidate for further development in drug discovery pipelines .

Pharmacokinetics

Pharmacokinetic profiling indicates that compounds in this class exhibit favorable metabolic stability, with minimal hepatic metabolism observed in vitro. The half-life and distribution characteristics are still under investigation but are essential for understanding the therapeutic window and dosing regimens necessary for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.